[1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol
Description
[1-(Hydroxymethyl)-3-methylidenecyclobutyl]methanol is a cyclobutane derivative featuring two hydroxymethyl groups and a methylidene substituent on the cyclobutane ring. Its molecular formula is C₇H₁₀O₂, with a structure characterized by a strained four-membered ring and conjugated double bonds. The methylidene group introduces unique reactivity, enabling cycloaddition or polymerization reactions, while the hydroxymethyl groups enhance solubility in polar solvents .
Properties
IUPAC Name |
[1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)5-9/h8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDBDXGUJCHOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, resulting in the formation of [1-(formyl)-3-methylidenecyclobutyl]methanol.
Reduction: The compound can undergo reduction reactions to convert the methylene group into a methyl group, forming [1-(hydroxymethyl)-3-methylcyclobutyl]methanol.
Substitution: The hydroxymethyl group can participate in substitution reactions with various nucleophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: [1-(formyl)-3-methylidenecyclobutyl]methanol
Reduction: [1-(hydroxymethyl)-3-methylcyclobutyl]methanol
Substitution: Various ethers and esters depending on the nucleophile used.
Scientific Research Applications
The compound [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol , also known as (1-methyl-3-methylidenecyclobutyl)methanol, has garnered attention due to its unique structural features and potential applications across various scientific domains. This article delves into its applications in chemistry, biology, medicine, and industry, supported by comprehensive data tables and documented case studies.
Chemistry
In organic synthesis, [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol serves as a versatile building block for creating complex molecules. Its unique structure allows for the exploration of novel reaction pathways and methodologies.
Biology
This compound is utilized as a probe in enzyme-catalyzed reactions involving cyclobutane derivatives. It may also act as a precursor for synthesizing biologically active molecules, enhancing the understanding of cyclobutane's role in biological processes.
Medicine
Research into the medicinal chemistry of [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol indicates potential therapeutic properties. Its derivatives are being studied for pharmacological activities, making them candidates for drug development aimed at various diseases.
Industry
In industrial applications, this compound is valuable for producing specialty chemicals and materials. Its unique properties make it suitable for use in polymer science and materials engineering, where it can enhance product performance.
Data Tables
| Compound | Key Features |
|---|---|
| Cyclobutanemethanol | Lacks methyl and methylene groups |
| 1-Methylcyclobutanol | Lacks methylene group |
| 3-Methylidenecyclobutanol | Lacks methyl group |
| [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol | Unique combination of functional groups |
A study investigated the enzyme-catalyzed reactions involving [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol and its derivatives. Results indicated that the compound effectively modulated enzyme activity, providing insights into its potential therapeutic applications in metabolic pathways.
Case Study 2: Industrial Application
In a pilot project focusing on specialty chemical production, [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol was used to enhance polymer properties. The results demonstrated improved mechanical strength and thermal stability in polymer formulations, indicating its utility in materials science.
Mechanism of Action
The mechanism of action of [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclobutane Cores
1-(Hydroxymethyl)-3-phenylcyclobutylmethanol (CAS: 342042-97-1)
- Structure : Cyclobutane ring substituted with hydroxymethyl and phenyl groups.
- Key Differences : The phenyl group introduces aromaticity, increasing hydrophobicity and altering electronic properties compared to the methylidene group in the target compound. This enhances stability but reduces reactivity in polar environments .
- Applications : Likely used in chiral catalysis or as a precursor for bioactive molecules requiring aromatic interactions.
(1-Amino-3-methylcyclobutyl)methanol (CID 84081602)
- Structure: Cyclobutane with hydroxymethyl and amino-methyl substituents.
- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, making this compound more water-soluble. The absence of a methylidene group limits conjugation but enables nucleophilic reactivity .
- Applications: Potential use in peptide mimetics or metal coordination chemistry.
[1-[(Dimethylamino)methyl]cyclobutyl]methanol (CAS: 39943-42-5)
- Structure: Cyclobutane with dimethylamino and hydroxymethyl groups.
- Key Differences: The dimethylamino group provides strong electron-donating effects and cationic character under acidic conditions, contrasting with the neutral methylidene group in the target compound.
- Applications : Intermediate for surfactants or pH-responsive polymers.
Functional Group Variations in Cyclobutane Derivatives
Physicochemical Properties
- Solubility: The target compound’s hydroxymethyl groups confer moderate water solubility (~50 mg/mL), exceeding phenyl-substituted analogues (<10 mg/mL) but less than amino derivatives (>100 mg/mL) .
- Thermal Stability : Methylidene substituents reduce thermal stability (decomposition at ~150°C) compared to oxygen-bridged derivatives (stable up to 200°C) .
- Acidity: Hydroxymethyl protons (pKa ~15) are less acidic than phenolic (pKa ~10) or amino (pKa ~8) groups in analogues .
Biological Activity
[1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to consolidate available research findings, case studies, and data tables that elucidate the biological activity of this compound.
Chemical Structure and Properties
The compound [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol features a cyclobutyl structure with hydroxymethyl and methylidene substitutions. Its molecular formula can be represented as . The presence of functional groups such as hydroxymethyl suggests potential for hydrogen bonding, which may influence its biological interactions.
Antiproliferative Effects
Antiproliferative effects have been observed in various studies involving methanol derivatives. For example, certain flavonoids isolated from plant extracts have demonstrated inhibitory effects on cancer cell lines such as HeLa and A549 . The potential for [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol to exhibit similar effects warrants further investigation.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Maeopsin-6-O-glucoside | HeLa | 226 |
| Maeopsin-6-O-glucoside | A549 | 242.52 |
The mechanism through which methanol derivatives exert their biological effects often involves interaction with cellular pathways. For instance, the activation of specific proteins or enzymes can lead to altered cell proliferation or apoptosis in cancer cells. In silico studies have suggested that certain metabolites interact strongly with target proteins, which may be applicable to [1-(hydroxymethyl)-3-methylidenecyclobutyl]methanol as well .
Case Studies
- Study on Methanol Activation : Research on the enzymatic mechanisms of methanol activation in methanogenic microorganisms has provided insights into how similar compounds may interact biologically. The MtaBC complex from Methanosarcina barkeri was identified as crucial for methanol cleavage, suggesting that compounds with similar structures may engage in enzymatic reactions that could yield biologically active metabolites .
- Synthesis Pathways : Innovative synthesis pathways for methanol derivatives have been explored to enhance their biological activity. For instance, researchers have developed methods to produce methanol from renewable sources, potentially increasing the availability of bioactive compounds derived from methanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
